molecular formula C14H22Cl2N2 B1284168 1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride CAS No. 1159822-71-5

1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride

Cat. No.: B1284168
CAS No.: 1159822-71-5
M. Wt: 289.2 g/mol
InChI Key: CSYVROLHNYLECJ-UHFFFAOYSA-N
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Description

1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride is a spirocyclic compound that contains a diazaspiro ring system and a benzyl group.

Preparation Methods

The synthesis of 1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 1,7-diazaspiro[4.4]nonane with benzyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride can be compared with other similar compounds, such as:

  • 1-Benzyl-1,4-diazepane dihydrochloride
  • 1-Benzyl-1,3-diazacyclohexane dihydrochloride
  • 1-Benzyl-1,2-diazacyclopentane dihydrochloride

These compounds share structural similarities but differ in their ring sizes and substitution patterns, which can influence their chemical properties and applications .

Properties

IUPAC Name

1-benzyl-1,7-diazaspiro[4.4]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-5-13(6-3-1)11-16-10-4-7-14(16)8-9-15-12-14;;/h1-3,5-6,15H,4,7-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYVROLHNYLECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)N(C1)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576071
Record name 1-Benzyl-1,7-diazaspiro[4.4]nonane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-71-5
Record name 1-Benzyl-1,7-diazaspiro[4.4]nonane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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